Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

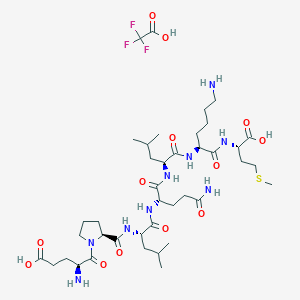

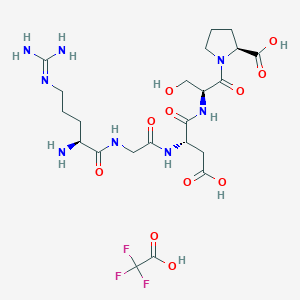

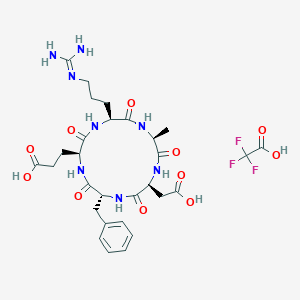

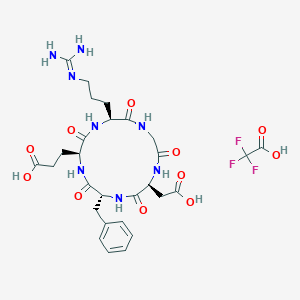

“Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate” is a compound with the molecular formula C29H42F3N9O9 . It is also known by other names such as Cyclo(-RGDfK) Trifluoroacetate . The compound is related to the family of cyclic pentapeptides, which are known for their biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” includes a cyclic pentapeptide structure along with a trifluoroacetate group . The InChI and SMILES notations provide a textual representation of the compound’s structure .

Applications De Recherche Scientifique

Anticancer and Antiangiogenic Properties

Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate and its derivatives have shown promise as anticancer agents. They exhibit properties like inhibiting angiogenesis and inducing apoptosis in vascular cells, which are crucial in cancer treatment. The cyclic pentapeptide cyclo (-Arg-Gly-Asp- d -Phe-Lys-) is a selective inhibitor for the αvβ3 integrin and has been studied for its potential in cancer therapeutics (Dai, Su, & Liu, 2000). Another study on a novel cyclic RGD peptide, cyclo(-RGDf==V-), has demonstrated its effectiveness as an antiangiogenic agent, potentially useful for clinical cancer treatment (Kawaguchi et al., 2001).

Enzyme Mimicry and Conformational Studies

Cyclic peptides like this compound have also been studied for their potential in enzyme mimicry. Cyclo(His–Glu–Cys-D-Phe–Gly)2, a related cyclic peptide, has been used as an esterase model to study the mechanism of enzyme action, demonstrating significant esterase-like activity (Nakajima & Okawa, 1973). Conformational analysis of cyclic peptides, including those containing Arg-Gly-Asp (RGD) sequence, is essential for understanding their interaction with biological targets and designing new therapeutic agents (Bean, Kopple, & Peishoff, 1992).

Drug Delivery and Imaging Applications

This compound derivatives have been explored for targeted drug delivery and imaging. For example, a multifunctional gold nanorod-based nanoplatform using cyclo(Arg-Gly-Asp-D-Phe-Cys) peptides was developed for combined anticancer drug delivery and PET imaging of tumors (Xiao et al., 2012). Another study reported the (99m)Tc labeling of a hydrazinonicotinamide-conjugated vitronectin receptor antagonist containing the cyclo(Arg-Gly-Asp-D-Phe-Cys) peptide for potential use in tumor imaging (Liu et al., 2001).

Mécanisme D'action

Target of Action

Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate, also known as Cyclo(RGDyK) Trifluoroacetate, is a potent and selective inhibitor of αVβ3 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). In particular, αVβ3 integrin plays a crucial role in angiogenesis and tumor metastasis .

Mode of Action

The compound shows high affinity and selectivity for αVβ3 integrin over other integrins such as αVβ5 and αIIbβ3 . By binding to the αVβ3 integrin, it inhibits the integrin’s function, thereby affecting cell adhesion, migration, and signaling .

Pharmacokinetics

Due to its high water solubility , it is expected to have good bioavailability.

Result of Action

The inhibition of αVβ3 integrin by this compound can lead to the disruption of cell adhesion and migration, potentially inhibiting angiogenesis and tumor metastasis . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could potentially affect the compound’s stability and activity. Moreover, the presence of other molecules in the environment could influence the compound’s bioavailability and its interaction with the αVβ3 integrin .

Propriétés

IUPAC Name |

3-[(2S,5S,11S,14R)-14-benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N8O9.C2HF3O2/c27-26(28)29-10-4-7-15-22(40)30-13-19(35)31-18(12-21(38)39)25(43)34-17(11-14-5-2-1-3-6-14)24(42)33-16(23(41)32-15)8-9-20(36)37;3-2(4,5)1(6)7/h1-3,5-6,15-18H,4,7-13H2,(H,30,40)(H,31,35)(H,32,41)(H,33,42)(H,34,43)(H,36,37)(H,38,39)(H4,27,28,29);(H,6,7)/t15-,16-,17+,18-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKISPAHDKQIGM-SXJLIWNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37F3N8O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

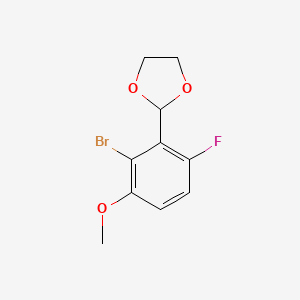

![2-[3,,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane](/img/structure/B6297727.png)